molecular formula C23H22N2O5 B2936492 N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 946254-47-3

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B2936492
CAS No.: 946254-47-3
M. Wt: 406.438
InChI Key: FCGVEMFMBMFLJF-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound with a unique structure that includes a benzodioxole moiety and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps. One common approach is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, the compound has been studied for its potential anticancer properties. It modulates microtubule assembly, leading to mitotic blockade and cell apoptosis.

Medicine

Medicinally, the compound is being explored for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further development.

Industry

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide involves the modulation of microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide apart is its unique combination of a benzodioxole moiety and a dihydropyridine ring. This structure provides it with distinct chemical properties and potential biological activities that are not commonly found in similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-15-5-3-4-6-17(15)13-28-22-11-25(16(2)9-19(22)26)12-23(27)24-18-7-8-20-21(10-18)30-14-29-20/h3-11H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGVEMFMBMFLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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